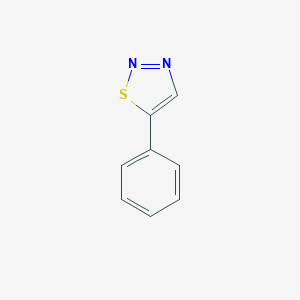

5-Phenyl-1,2,3-thiadiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-phenylthiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2S/c1-2-4-7(5-3-1)8-6-9-10-11-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXTVVTVVBOYKCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50171254 | |

| Record name | 5-Phenyl-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18212-29-8 | |

| Record name | 5-Phenyl-1,2,3-thiadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18212-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Phenyl-1,2,3-thiadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018212298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Phenyl-1,2,3-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-phenyl-1,2,3-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.256 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Phenyl-1,2,3-thiadiazole

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Phenyl-1,2,3-thiadiazole, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. The 1,2,3-thiadiazole scaffold is a recognized pharmacophore with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] This document delves into the prevalent synthetic methodologies, with a primary focus on the Hurd-Mori synthesis, offering a detailed, step-by-step protocol. Furthermore, it outlines the essential analytical techniques for the structural elucidation and purity assessment of the title compound, supported by spectral data and mechanistic insights. This guide is intended to be a practical resource, empowering researchers to confidently synthesize and characterize this compound for further investigation and application.

Introduction: The Significance of the 1,2,3-Thiadiazole Scaffold

The 1,2,3-thiadiazole ring system is a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom. Derivatives of this scaffold have garnered substantial attention in medicinal chemistry due to their diverse pharmacological profiles. The unique electronic and structural features of the 1,2,3-thiadiazole nucleus contribute to its ability to interact with various biological targets, making it a privileged structure in drug discovery.[2] this compound, in particular, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its synthesis is primarily achieved through the Hurd-Mori reaction, a reliable and versatile method for the formation of the 1,2,3-thiadiazole ring.[3][4]

Synthesis of this compound: The Hurd-Mori Approach

The most established and widely employed method for the synthesis of this compound is the Hurd-Mori synthesis. This reaction involves the cyclization of a hydrazone derived from an α-methylene ketone with thionyl chloride (SOCl₂).[3][4] The synthesis is a two-step process, starting with the formation of acetophenone hydrazone, followed by the cyclization to the desired 1,2,3-thiadiazole.

Rationale Behind the Hurd-Mori Synthesis

The choice of the Hurd-Mori synthesis is predicated on its efficiency and the ready availability of starting materials. The reaction proceeds through a well-understood mechanism, offering good yields of the target compound. The use of thionyl chloride as the cyclizing agent is crucial, as it acts as both a dehydrating agent and a source of sulfur.

Experimental Workflow: A Visual Guide

Caption: Experimental workflow for the synthesis of this compound.

Detailed Step-by-Step Synthesis Protocol

Part A: Synthesis of Acetophenone Semicarbazone

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine acetophenone (1.0 eq), semicarbazide hydrochloride (1.1 eq), and sodium acetate (1.5 eq) in ethanol (100 mL).

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Intermediate: After completion of the reaction, allow the mixture to cool to room temperature. The acetophenone semicarbazone will precipitate out of the solution.

-

Purification of Intermediate: Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum to obtain the pure intermediate.

Part B: Cyclization to this compound

-

Reaction Setup: Suspend the dried acetophenone semicarbazone (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the suspension to 0 °C in an ice bath.

-

Addition of Thionyl Chloride: Add thionyl chloride (2.0-3.0 eq) dropwise to the stirred suspension over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up: Carefully pour the reaction mixture into ice-cold water to quench the excess thionyl chloride. Separate the organic layer.

-

Extraction and Drying: Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Characterization of this compound

Comprehensive characterization is imperative to confirm the structure and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₆N₂S | NIST |

| Molecular Weight | 162.21 g/mol | NIST |

| Appearance | Pale yellow solid | General Observation |

| Melting Point | 54-56 °C | Varies with purity |

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of the molecule.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons of the phenyl ring and the single proton on the thiadiazole ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0-8.2 | m | 2H | Aromatic protons (ortho to thiadiazole) |

| ~7.4-7.6 | m | 3H | Aromatic protons (meta and para) |

| ~8.7 | s | 1H | H-4 of thiadiazole ring |

-

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show signals for the carbons of the phenyl ring and the two carbons of the thiadiazole ring.

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C-5 of thiadiazole ring |

| ~135 | C-4 of thiadiazole ring |

| ~128-132 | Carbons of the phenyl ring |

| ~129 | Quaternary carbon of the phenyl ring |

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The NIST WebBook provides a reference gas-phase IR spectrum for this compound.[5]

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | Aromatic C-H stretching |

| ~1600, ~1450 | C=C stretching of the phenyl ring |

| ~1400-1000 | In-plane C-H bending and ring vibrations |

| ~900-675 | Out-of-plane C-H bending |

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M⁺) for this compound is expected at m/z 162. A characteristic fragmentation pattern for 1,2,3-thiadiazoles involves the loss of a nitrogen molecule (N₂), which is a key diagnostic feature.[6]

Caption: Proposed mass fragmentation pathway for this compound.

3.2.4. X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the overall three-dimensional arrangement of the molecule in the solid state. While a specific crystal structure for this compound was not found in the surveyed literature, analysis of related 1,2,3-thiadiazole derivatives reveals a planar five-membered ring.[7][8][9][10] The phenyl ring is typically twisted with respect to the thiadiazole ring.

Applications in Drug Development

The 1,2,3-thiadiazole scaffold is a versatile pharmacophore, and its derivatives have been investigated for a wide range of biological activities. These include:

-

Anticancer Activity: Certain thiadiazole derivatives have shown potent anticancer activity by targeting various cellular pathways.

-

Antimicrobial Activity: The scaffold has been incorporated into molecules exhibiting antibacterial and antifungal properties.[11]

-

Anti-inflammatory Activity: Some derivatives have demonstrated significant anti-inflammatory effects.

-

Anticonvulsant Activity: The thiadiazole nucleus is present in some compounds with anticonvulsant properties.[2]

This compound serves as a crucial starting material or intermediate in the synthesis of these more complex and biologically active molecules.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. The Hurd-Mori synthesis remains the most reliable method for its preparation, and a comprehensive protocol has been outlined. The characterization of the final product relies on a suite of spectroscopic techniques, with NMR, IR, and mass spectrometry being essential for structural confirmation and purity assessment. The insights provided herein are intended to equip researchers with the necessary knowledge and procedures to confidently work with this important heterocyclic compound, paving the way for further exploration of its potential in drug discovery and materials science.

References

- 1. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 4. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikiwand [wikiwand.com]

- 5. This compound [webbook.nist.gov]

- 6. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crystal structure and Hirshfeld surface analysis of 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.iucr.org [journals.iucr.org]

- 10. researchgate.net [researchgate.net]

- 11. Bot Verification [rasayanjournal.co.in]

A Theoretical and Computational Scrutiny of 5-Phenyl-1,2,3-thiadiazole: A Guide for Researchers

This technical guide provides a comprehensive framework for the theoretical investigation of the molecular structure and electronic properties of 5-Phenyl-1,2,3-thiadiazole. The methodologies outlined herein are designed to furnish researchers, medicinal chemists, and drug development professionals with a robust computational protocol to elucidate the structural, spectroscopic, and electronic characteristics of this important heterocyclic scaffold. The 1,2,3-thiadiazole moiety is a cornerstone in the development of various therapeutic agents and agrochemicals, exhibiting a wide array of biological activities including antimicrobial, antiviral, and anticancer properties.[1][2][3] A thorough understanding of its intrinsic molecular features through computational means is paramount for the rational design of novel and more efficacious derivatives.

The narrative of this guide is structured to not only present a sequence of computational steps but to also instill a deeper understanding of the rationale behind the selection of specific theoretical methods. By integrating principles of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), we will construct a detailed molecular portrait of this compound.

Foundational Principles: The Computational Approach

The theoretical investigation of a molecule like this compound hinges on the principles of quantum chemistry. Density Functional Theory (DFT) has emerged as a powerful and widely used method due to its favorable balance of computational accuracy and efficiency.[1] DFT calculations allow for the determination of the molecule's ground-state electronic structure, from which a plethora of properties can be derived.

The choice of a specific functional and basis set is a critical decision in any DFT study. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently employed for organic molecules as it provides a reliable description of molecular geometries and electronic properties.[4][5][6] This functional is often paired with a Pople-style basis set, such as 6-311++G(d,p), which offers a good compromise between accuracy and computational cost for systems of this size. The inclusion of diffuse functions (++) is important for accurately describing lone pairs and potential non-covalent interactions, while polarization functions (d,p) account for the non-spherical nature of electron density in molecules.

Part I: Molecular Structure and Vibrational Analysis

A fundamental aspect of understanding a molecule's behavior is the precise characterization of its three-dimensional structure and vibrational modes.

Geometry Optimization

The initial step involves determining the most stable conformation of this compound. This is achieved through a geometry optimization calculation, which seeks to find the minimum energy structure on the potential energy surface. The optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles. For thiadiazole derivatives, it has been observed that the planarity of the ring systems and their relative orientations are crucial for their biological activity.[7]

Experimental Protocol: Geometry Optimization

-

Input Structure Generation: Construct the initial 3D structure of this compound using a molecular modeling software (e.g., GaussView, Avogadro).

-

Computational Method Selection:

-

Method: DFT

-

Functional: B3LYP

-

Basis Set: 6-311++G(d,p)

-

-

Calculation Type: Specify a geometry optimization (Opt) calculation.

-

Convergence Criteria: Utilize default or tighter convergence criteria to ensure a true energy minimum is reached.

-

Execution: Submit the calculation to a quantum chemistry software package (e.g., Gaussian, ORCA).

-

Verification: After completion, confirm that the optimization converged and that there are no imaginary frequencies, which would indicate a saddle point rather than a minimum.

Vibrational Frequency Analysis

Once the optimized geometry is obtained, a frequency calculation is performed at the same level of theory. This serves two primary purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (absence of imaginary frequencies) and to predict the molecule's vibrational spectrum (FT-IR and Raman). The calculated vibrational frequencies can be compared with experimental data to validate the computational model.[5][8][9]

Data Presentation: Optimized Geometric Parameters

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-S (thiadiazole) | ~1.7 Å |

| N-N (thiadiazole) | ~1.3 Å | |

| C-N (thiadiazole) | ~1.4 Å | |

| C-C (phenyl-thiadiazole) | ~1.5 Å | |

| Bond Angle | C-S-N | ~90° |

| N-N-C | ~115° | |

| Dihedral Angle | Phenyl-Thiadiazole | ~20-30° |

| Note: These are representative values based on similar structures. Actual calculated values should be reported from the output of the geometry optimization. |

Part II: Electronic Properties and Reactivity

The electronic structure of a molecule governs its reactivity and intermolecular interactions. Key descriptors derived from DFT calculations provide invaluable insights into these aspects.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability and reactivity. A smaller gap suggests higher reactivity.[4] For many thiadiazole derivatives, the HOMO is often localized on the thiadiazole ring and the sulfur atom, while the LUMO can be distributed across the entire molecule, including the phenyl ring.[10]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface and color-coded to indicate regions of negative (electron-rich, nucleophilic) and positive (electron-poor, electrophilic) electrostatic potential. MEP maps are instrumental in predicting sites for electrophilic and nucleophilic attack and in understanding non-covalent interactions.[8][9]

Experimental Protocol: Electronic Property Calculation

-

Input Structure: Use the optimized geometry of this compound.

-

Computational Method: Employ the same DFT functional and basis set as in the geometry optimization.

-

Calculation Type: Perform a single-point energy calculation.

-

Output Request: Request the generation of molecular orbitals (for HOMO-LUMO analysis) and the electrostatic potential.

-

Visualization: Use visualization software (e.g., GaussView, Chemcraft) to plot the HOMO and LUMO isosurfaces and the MEP map.

Mandatory Visualization: Computational Workflow

Caption: Computational workflow for the theoretical investigation of this compound.

Part III: Spectroscopic Characterization

Theoretical calculations can predict various spectroscopic properties, which are invaluable for interpreting experimental data and confirming the molecular structure.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is commonly used within a DFT framework to calculate the isotropic shielding tensors, which are then converted to chemical shifts (δ) relative to a standard (e.g., Tetramethylsilane, TMS). Comparing calculated ¹H and ¹³C NMR chemical shifts with experimental spectra aids in signal assignment and structural confirmation.[8][11]

UV-Visible Spectroscopy

Electronic transitions, which are observed in UV-Visible spectroscopy, can be modeled using Time-Dependent DFT (TD-DFT).[9] This method provides information about the excitation energies and oscillator strengths of the electronic transitions. The calculated absorption maxima (λmax) can be compared with experimental UV-Vis spectra to understand the electronic structure and chromophoric properties of the molecule.

Experimental Protocol: Spectroscopic Calculations

-

NMR Calculation:

-

Input: Optimized geometry.

-

Method: GIAO-DFT (B3LYP/6-311++G(d,p)).

-

Calculation Type: NMR.

-

Post-processing: Reference the calculated isotropic shielding values to the corresponding values for TMS calculated at the same level of theory to obtain chemical shifts.

-

-

UV-Vis Calculation (TD-DFT):

-

Input: Optimized geometry.

-

Method: TD-DFT (e.g., TD-B3LYP/6-311++G(d,p)).

-

Calculation Type: TD.

-

Solvent Effects: Consider including a solvent model (e.g., Polarizable Continuum Model, PCM) if comparing with experimental solution-phase spectra.

-

Data Presentation: Calculated Spectroscopic Data

| Property | Calculated Value | Experimental Value |

| ¹H NMR (ppm) | ||

| Phenyl-H (ortho) | ~7.8 ppm | (To be compared) |

| Phenyl-H (meta) | ~7.5 ppm | (To be compared) |

| Phenyl-H (para) | ~7.6 ppm | (To be compared) |

| ¹³C NMR (ppm) | ||

| C-S (thiadiazole) | ~160 ppm | (To be compared) |

| C-phenyl (ipso) | ~130 ppm | (To be compared) |

| UV-Vis (nm) | ||

| λmax | ~280-300 nm | (To be compared) |

| Note: These are representative values. Actual calculated values should be reported and compared with experimental data if available. |

Mandatory Visualization: Key Molecular Properties

Caption: Logical relationships between the core structure and its theoretically investigated properties.

Conclusion

The theoretical investigation of this compound through computational methods provides a powerful and insightful approach to understanding its fundamental molecular properties. By systematically applying DFT and TD-DFT, researchers can gain a detailed picture of the molecule's geometry, vibrational characteristics, electronic structure, and spectroscopic signatures. This knowledge is not only of fundamental chemical interest but also serves as a critical foundation for the rational design of new thiadiazole-based compounds with tailored biological activities. The protocols and analyses presented in this guide offer a self-validating system, where the correlation between theoretical predictions and experimental data reinforces the accuracy of the computational models, thereby fostering a high degree of trustworthiness in the obtained results.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Molecular Modeling, and Antioxidant Activity of New Thiadiazole-Triazole Analogs Hybridized with Thiophene | Semantic Scholar [semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Crystal structure and Hirshfeld surface analysis of 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. researchgate.net [researchgate.net]

- 10. Microwave Assisted Synthesis, Antifungal Activity and DFT Theoretical Study of Some Novel 1,2,4-Triazole Derivatives Containing the 1,2,3-Thiadiazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

"isomeric forms of phenyl-thiadiazole and their stability"

An In-depth Technical Guide to the Isomeric Forms of Phenyl-Thiadiazole and Their Stability

Introduction

Thiadiazoles, five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms, represent a cornerstone scaffold in medicinal chemistry and materials science.[1][2][3] Their structural diversity, arising from four distinct regioisomeric forms, allows for extensive modulation of physicochemical and biological properties.[1][4][5][6][7] The phenyl-substituted thiadiazoles, in particular, are privileged structures found in a multitude of pharmacologically active agents, exhibiting anticancer, antimicrobial, anticonvulsant, and anti-inflammatory activities.[2][5][8]

The therapeutic efficacy and viability of a drug candidate are intrinsically linked to its stability. For thiadiazole-based compounds, the specific arrangement of heteroatoms in the ring dictates its electronic distribution, aromaticity, and ultimately, its thermodynamic stability. An understanding of the relative stabilities of phenyl-thiadiazole isomers is therefore not an academic exercise but a critical prerequisite for rational drug design, enabling researchers to select the most robust scaffolds, predict metabolic pathways, and ensure the chemical integrity of final compounds.

This technical guide provides a comprehensive analysis of the four isomeric forms of phenyl-thiadiazole. We will delve into their structural differences, explore their relative thermodynamic stabilities through the lens of computational and experimental data, and discuss the implications of these properties for synthesis and drug development.

Part 1: The Isomeric Forms of Phenyl-Thiadiazole

The thiadiazole ring can exist in four isomeric forms, distinguished by the relative positions of the sulfur and two nitrogen atoms.[1][4] When substituted with a phenyl group, these isomers present distinct electronic and steric profiles. The most common substitution patterns involve the phenyl group attached to a carbon atom of the heterocyclic ring.

The four core isomers are:

-

1,2,3-Thiadiazole: Characterized by having the three heteroatoms in adjacent positions.

-

1,2,4-Thiadiazole: Features the sulfur atom adjacent to one nitrogen atom, with the second nitrogen separated by a carbon.

-

1,2,5-Thiadiazole: Contains a symmetrical N-S-N arrangement.

-

1,3,4-Thiadiazole: Also symmetrical, with the sulfur atom positioned between two carbon atoms (C-S-C).

Below is a graphical representation of the four primary phenyl-thiadiazole isomers.

References

- 1. isres.org [isres.org]

- 2. mdpi.com [mdpi.com]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Versatility of the 1,2,3-Thiadiazole Core: A Technical Guide for Researchers

Introduction: The Unassuming Powerhouse of Heterocyclic Chemistry

The 1,2,3-thiadiazole ring system, a five-membered heterocycle containing one sulfur and two adjacent nitrogen atoms, stands as a testament to the profound impact that subtle structural variations can have on chemical reactivity and biological activity.[1][2] While its isomeric cousins, such as 1,3,4-thiadiazole, have also garnered significant attention, the unique arrangement of heteroatoms in the 1,2,3-thiadiazole scaffold imparts a distinct set of properties that have made it a privileged motif in medicinal chemistry, agrochemicals, and materials science.[3][4][5] This in-depth technical guide, designed for researchers, scientists, and drug development professionals, will explore the core chemistry of 1,2,3-thiadiazoles, from their fundamental synthesis to their diverse applications. We will delve into the mechanistic underpinnings of key synthetic transformations, provide field-proven insights into experimental choices, and showcase the vast potential of this remarkable heterocyclic core.

I. Constructing the Core: Key Synthetic Strategies for 1,2,3-Thiadiazoles

The construction of the 1,2,3-thiadiazole ring is primarily achieved through a few robust and versatile synthetic methodologies. Understanding the nuances of these reactions is paramount for any researcher seeking to harness the potential of this scaffold.

A. The Hurd-Mori Synthesis: A Classic and Reliable Approach

The Hurd-Mori synthesis is arguably the most widely employed method for the preparation of 1,2,3-thiadiazoles.[6] This reaction involves the cyclization of α-methylene ketone hydrazones or their derivatives with thionyl chloride (SOCl₂).[1][7] The choice of the hydrazone precursor is critical and directly influences the substitution pattern of the final product.

Causality Behind Experimental Choices: The use of semicarbazones or N-tosylhydrazones is a common strategy.[3] The N-acyl or N-tosyl group serves a crucial role in activating the hydrazone for cyclization with thionyl chloride. The electron-withdrawing nature of these groups facilitates the initial reaction with SOCl₂ and subsequent ring closure. The choice between a semicarbazone and a tosylhydrazone can depend on the reactivity of the starting ketone and the desired purity of the final product, as tosylhydrazones can sometimes offer cleaner reactions.

Self-Validating System: A successful Hurd-Mori reaction is often indicated by the evolution of nitrogen gas during the final stages of the reaction. The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting hydrazone and the appearance of the 1,2,3-thiadiazole product, which typically has a different polarity.

Experimental Protocol: Synthesis of 4-Phenyl-1,2,3-thiadiazole via the Hurd-Mori Reaction

This protocol provides a detailed, step-by-step methodology for a representative Hurd-Mori synthesis.

Step 1: Formation of the Semicarbazone

-

In a round-bottom flask, dissolve acetophenone (1 equivalent) in ethanol.

-

Add semicarbazide hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents) to the solution.

-

Reflux the mixture for 2-4 hours, monitoring the reaction by TLC until the acetophenone is consumed.

-

Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.

-

Collect the solid semicarbazone by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Cyclization to the 1,2,3-Thiadiazole

-

In a fume hood, carefully add the dried acetophenone semicarbazone (1 equivalent) portion-wise to an excess of thionyl chloride (5-10 equivalents) at 0°C with stirring. Caution: Thionyl chloride is corrosive and reacts violently with water.

-

Allow the reaction mixture to slowly warm to room temperature and then heat to 40-50°C for 2-3 hours. The reaction mixture will typically turn from a slurry to a clear solution.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, carefully pour the mixture onto crushed ice to quench the excess thionyl chloride.

-

Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 4-phenyl-1,2,3-thiadiazole.

Mandatory Visualization: Hurd-Mori Reaction Mechanism

Caption: Mechanism of the Hurd-Mori synthesis of 1,2,3-thiadiazoles.

B. The Pechmann Synthesis: A 1,3-Dipolar Cycloaddition Approach

The Pechmann synthesis offers an alternative route to 1,2,3-thiadiazoles through a [3+2] cycloaddition reaction between a diazoalkane and a thioketone or other C=S containing compounds.[8] This method is particularly useful for the synthesis of 5-substituted-1,2,3-thiadiazoles.

Causality Behind Experimental Choices: The choice of the diazoalkane and the thiono-compound dictates the final substitution pattern. The reactivity of the thiocarbonyl group is a key factor; electron-deficient thioketones or thioesters are generally more reactive. The stability of the diazoalkane is also a consideration, with stabilized diazo compounds often being preferred for safety and ease of handling.

Self-Validating System: The disappearance of the characteristic color of the diazoalkane (often yellow or orange) can be a visual indicator of reaction progress. As with the Hurd-Mori reaction, TLC is an indispensable tool for monitoring the consumption of starting materials and the formation of the product.

Experimental Protocol: Synthesis of Ethyl 5-Amino-1,2,3-thiadiazole-4-carboxylate via the Pechmann Method

This protocol outlines the synthesis of a functionalized 1,2,3-thiadiazole using the Pechmann approach.[9]

Step 1: Preparation of the Diazo Compound (if not commercially available)

-

This step is highly substrate-dependent and should be performed with appropriate safety precautions as diazo compounds can be explosive. A common method is the base-catalyzed decomposition of N-nitroso compounds.

Step 2: Cycloaddition Reaction

-

In a round-bottom flask, dissolve ethyl cyanoacetate (1 equivalent) and a suitable base (e.g., sodium ethoxide) in ethanol.

-

Cool the solution to 0°C and slowly add a solution of the diazo compound (e.g., diazomethane, generated in situ or from a precursor) in a suitable solvent (e.g., ether).

-

Stir the reaction mixture at 0°C for several hours, allowing it to slowly warm to room temperature.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, neutralize the mixture with a weak acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable solvent and wash with water.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.

Mandatory Visualization: Pechmann Synthesis Mechanism

Caption: Mechanism of the Pechmann synthesis of 1,2,3-thiadiazoles.

II. Reactivity Landscape of the 1,2,3-Thiadiazole Ring

The inherent strain and the nature of the heteroatoms within the 1,2,3-thiadiazole ring endow it with a unique reactivity profile, making it a valuable synthon for further chemical transformations.

A. Ring-Cleavage Reactions: Accessing Novel Functionalities

One of the most characteristic reactions of 1,2,3-thiadiazoles is their propensity to undergo ring-cleavage upon treatment with strong bases, such as organolithium reagents or sodium amide.[10][11] This reaction proceeds with the extrusion of molecular nitrogen to generate a highly reactive alkynethiolate intermediate. This intermediate can then be trapped with various electrophiles, providing a facile route to a wide range of sulfur-containing alkynes.[10]

Causality Behind Experimental Choices: The choice of the strong base and the electrophile is critical for the success of this transformation. Organolithium reagents are commonly used due to their high reactivity. The subsequent trapping with an electrophile, such as an alkyl halide, allows for the introduction of a new substituent at the sulfur atom.

B. Cycloaddition Reactions: Expanding Structural Diversity

While less common than ring-cleavage reactions, 1,2,3-thiadiazoles can participate in cycloaddition reactions, further highlighting their synthetic utility. For instance, they can react with nitrilimines in 1,3-dipolar cycloaddition reactions, leading to the formation of more complex heterocyclic systems.[12]

III. Applications of 1,2,3-Thiadiazoles: From Farm to Pharma

The diverse biological activities exhibited by 1,2,3-thiadiazole derivatives have led to their widespread investigation and application in both the pharmaceutical and agrochemical industries.[1][2]

A. Medicinal Chemistry: A Scaffold for Drug Discovery

The 1,2,3-thiadiazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1][4] This has led to the development of numerous derivatives with potent pharmacological activities.

| Biological Activity | Example Compound(s) | Key Findings | Reference(s) |

| Antiviral | 5-(2,4-dibromophenyl)-1,2,3-thiadiazole | Potent anti-HIV-1 agent.[1] | [1] |

| Antifungal | Benzo[1][3][8]thiadiazole-7-carboxylate derivatives | Broad-spectrum fungicidal activity.[1] | [1] |

| Anticancer | 5-Aryl-4-(4-arylpiperazine-1-carbonyl)-1,2,3-thiadiazole derivatives | Act as microtubule-destabilizing agents.[3] | [3] |

| Antimicrobial | Pyrazolyl-1,2,3-thiadiazole derivatives | Broad spectrum of antibacterial and antifungal activity.[3] | [3] |

B. Agrochemicals: Protecting Crops and Enhancing Growth

In the realm of agriculture, 1,2,3-thiadiazoles have emerged as effective agents for crop protection and growth regulation.[8][13]

| Agrochemical Application | Example Compound(s) | Mode of Action/Effect | Reference(s) |

| Fungicide | Tiadinil | Induces systemic acquired resistance (SAR) in plants.[14][15] | [14][15] |

| Herbicide | 1,3-Bis[4-(1,2,3-thiadiazol-4-yl) phenoxy]propane | Inhibition of seed germination and radicle emergence.[13] | [13] |

| Plant Activator | Methyl pyrrolo[2,3-d][1][3][8]thiadiazole-6-carboxylates | Inducers of systemic acquired resistance (SAR).[16] | [16] |

| Insecticide | N-tert-butyl-N,N′-diacylhydrazines containing a 1,2,3-thiadiazole moiety | Effective against various insect pests.[1] | [1] |

IV. Conclusion and Future Outlook

The chemistry of 1,2,3-thiadiazoles is a rich and continually evolving field. From the classical Hurd-Mori and Pechmann syntheses to their diverse applications in medicine and agriculture, this heterocyclic core has proven its immense value. The ability to readily access a wide range of substituted derivatives, coupled with their unique reactivity, ensures that 1,2,3-thiadiazoles will remain a focal point of research for years to come. Future efforts will likely focus on the development of more sustainable and efficient synthetic methodologies, the exploration of novel biological activities, and the design of advanced materials based on this versatile scaffold. The journey of the 1,2,3-thiadiazole is far from over, and its continued exploration promises to unlock even more of its hidden potential.

V. References

-

Shaheen, U., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Applied Sciences, 11(12), 5742. --INVALID-LINK--

-

Al-Zoubi, W., et al. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules, 28(9), 3895. --INVALID-LINK--

-

Bakulev, V. A., & Dehaen, W. (2004). Recent Developments in the Chemistry of 1,2,3-Thiadiazoles. In Advances in Heterocyclic Chemistry (Vol. 87, pp. 1-93). Academic Press. --INVALID-LINK--

-

Irfan, A., et al. (2021). Synthetic transformations and medicinal significance of 1,2,3-thiadiazoles derivatives: An update. Applied Sciences (Switzerland), 11(12). --INVALID-LINK--

-

Hosny, M. A., et al. (2012). A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. E-Journal of Chemistry, 9(3), 1276-1287. --INVALID-LINK--

-

Bakulev, V. A., & Dehaen, W. (2004). The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons.

-

Hurd, C. D., & Mori, R. I. (1955). The Hurd–Mori 1,2,3-thiadiazole synthesis. Journal of the American Chemical Society, 77(20), 5359-5364. --INVALID-LINK--

-

Stanetty, P., et al. (2004). Synthesis of Pyrrolo[2,3-d][1][3][8]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N-Protecting Group on the Cyclization. Molecules, 9(11), 934-943. --INVALID-LINK--

-

O'Connell, M. G., & Walshe, N. D. A. (2023). The Synthesis and Biological Applications of the 1,2,3-Dithiazole Scaffold. Molecules, 28(7), 3183. --INVALID-LINK--

-

Organic Chemistry Portal. (n.d.). 1,2,3-Thiadiazole synthesis. --INVALID-LINK--

-

Gomha, S. M., et al. (2023). Design and synthesis of 1,2,3-triazole thiadiazole hybrids with in vitro and in silico evaluation of their anti-inflammatory and anti-alzheimer activities. Scientific Reports, 13(1), 1-14. --INVALID-LINK--

-

Singh, P., et al. (2014). Review article on 1, 3, 4-Thiadiazole derivaties and it's Pharmacological activities. International Journal of Pharmaceutical Sciences and Research, 5(10), 4166.

-

Glukhareva, T. V., et al. (2023). Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. International Journal of Molecular Sciences, 24(2), 1163. --INVALID-LINK--

-

Micetich, R. G. (1970). The reaction of 1,2,3-thiadiazoles with base. I. A new route to 1-alkynyl thioethers. Canadian Journal of Chemistry, 48(13), 2006-2013. --INVALID-LINK--

-

Fan, Z., et al. (2009). Synthesis and Biological Activity Evaluation of 1,2,3-Thiadiazole Derivatives as Potential Elicitors with Highly Systemic Acquired Resistance. Journal of Agricultural and Food Chemistry, 57(10), 4279-4286. --INVALID-LINK--

-

Wikipedia. (2023, December 2). Pechmann condensation. --INVALID-LINK--

-

Al-Quraan, N. A., et al. (2015). Chemical structures of the three synthetic 1,2,3-thiadiazole compounds that were used in this study. --INVALID-LINK--

-

Raap, R., & Micetich, R. G. (1968). The reaction of 1,2,3-thiadiazoles with base. I. A new route to 1-alkynyl thioethers. Canadian Journal of Chemistry, 46(7), 1057-1063. --INVALID-LINK--

-

Li, H., et al. (2013). Synthesis and Characterization of a New Coumarin-1,2,3-Triazole Diad. Applied Mechanics and Materials, 312, 11-14. --INVALID-LINK--

-

Al-Ayed, A. S. (2016). Pechmann Reaction in the Synthesis of Coumarin Derivatives. Journal of Chemical and Pharmaceutical Research, 8(7), 781-790. --INVALID-LINK--

-

Patil, S. S., et al. (2019). Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin. ACS Omega, 4(4), 7433-7442. --INVALID-LINK--

-

Shawali, A. S., & Abdelhamid, A. O. (2015). 1,3,4-Thiadiazoles of pharmacological interest: Recent trends in their synthesis via tandem 1,3-dipolar cycloaddition: Review. Journal of Advanced Research, 6(3), 371-387. --INVALID-LINK--

References

- 1. mdpi.com [mdpi.com]

- 2. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 3. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 5. sphinxsai.com [sphinxsai.com]

- 6. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. download.e-bookshelf.de [download.e-bookshelf.de]

- 10. researchgate.net [researchgate.net]

- 11. The reaction of 1,2,3-thiadiazoles with base. I. A new route to 1-alkynyl thioethers | Semantic Scholar [semanticscholar.org]

- 12. 1,3,4-Thiadiazoles of pharmacological interest: Recent trends in their synthesis via tandem 1,3-dipolar cycloaddition: Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Hurd-Mori Synthesis of 5-Phenyl-1,2,3-thiadiazole

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of 5-Phenyl-1,2,3-thiadiazole, a valuable heterocyclic scaffold in medicinal and materials chemistry. The protocol is based on the robust and widely utilized Hurd-Mori reaction.[1] We delve into the underlying reaction mechanism, provide a meticulously detailed, two-step experimental protocol, and offer expert insights into process optimization and troubleshooting. This guide is designed for researchers, chemists, and drug development professionals, ensuring both scientific accuracy and practical applicability. The protocol details the initial formation of an acetophenone semicarbazone intermediate, followed by its cyclization with thionyl chloride to yield the target compound.[2][3][4]

Introduction: The Significance of 1,2,3-Thiadiazoles

The 1,2,3-thiadiazole ring system is a prominent heterocyclic motif that commands significant attention in modern pharmacology and materials science.[2][5] Its unique chemical architecture imparts a diverse range of biological activities, including antifungal, antiviral, anticancer, and insecticidal properties.[2][6] Furthermore, derivatives of 1,2,3-thiadiazole serve as crucial intermediates in organic synthesis, notably as precursors for thioketenes and alkynes.[7]

Among the various synthetic routes, the Hurd-Mori synthesis stands out as a classic and efficient method for constructing the 1,2,3-thiadiazole core.[1][7] The reaction involves the cyclization of hydrazones derived from ketones with an α-methylene group using thionyl chloride (SOCl₂).[3] This approach is valued for its reliability and the accessibility of its starting materials.

This application note will focus specifically on the synthesis of this compound, starting from the readily available acetophenone.

Reaction Overview and Mechanism

The synthesis is a two-step process. First, acetophenone is condensed with semicarbazide to form the corresponding semicarbazone. In the second, decisive step, this intermediate undergoes the Hurd-Mori cyclization with thionyl chloride to form the 1,2,3-thiadiazole ring.

Overall Synthetic Scheme:

-

Step 1: Acetophenone + Semicarbazide → Acetophenone Semicarbazone

-

Step 2: Acetophenone Semicarbazone + Thionyl Chloride → this compound

The Hurd-Mori Reaction Mechanism

The core of this synthesis is the electrophilic cyclization of the hydrazone with thionyl chloride. While the precise mechanism has been a subject of study, it is generally understood to proceed through several key stages. The hydrazone first reacts with thionyl chloride, leading to a series of intermediates that ultimately undergo an intramolecular cyclization with the loss of sulfur dioxide and hydrogen chloride to form the stable aromatic thiadiazole ring.[7]

Caption: Proposed mechanism of the Hurd-Mori reaction.

Experimental Workflow Overview

The entire process, from starting materials to the final purified product, follows a logical and sequential workflow. This ensures that each stage is completed and validated before proceeding to the next, which is critical for achieving high yield and purity.

Caption: Overall experimental workflow for the synthesis.

Quantitative Data Summary

This table summarizes the typical quantities, molar equivalents, and expected outcomes for the synthesis on a 10 mmol scale.

| Parameter | Step 1: Semicarbazone Formation | Step 2: Hurd-Mori Cyclization |

| Key Reagent | Acetophenone | Acetophenone Semicarbazone |

| Amount (mass) | 1.20 g | 1.77 g |

| Amount (moles) | 10 mmol | 10 mmol |

| Secondary Reagent | Semicarbazide HCl | Thionyl Chloride (SOCl₂) |

| Molar Equivalent | 1.0 eq | 1.0 eq |

| Amount (mass / volume) | 1.12 g (1.0 eq) | ~1.4 mL (~1.9 eq) |

| Solvent | Ethanol / Water | Dichloromethane (DCM) |

| Volume | ~20 mL | ~20 mL |

| Reaction Time | 1 - 2 hours | 2 - 4 hours |

| Temperature | Reflux (~80°C) | 0°C to Reflux (~40°C) |

| Typical Yield | >90% | 70-85% |

Detailed Experimental Protocols

Safety First: This synthesis involves hazardous materials. Thionyl chloride is highly corrosive, toxic, and reacts violently with water.[8] Always work in a certified chemical fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Step 1: Synthesis of Acetophenone Semicarbazone

This initial step prepares the crucial hydrazone intermediate required for the cyclization.[3][4]

Materials & Reagents:

-

Acetophenone (1.20 g, 10 mmol)

-

Semicarbazide hydrochloride (1.12 g, 10 mmol)

-

Sodium acetate (anhydrous, 1.64 g, 20 mmol)

-

Ethanol (95%)

-

Deionized Water

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

Procedure:

-

In the 100 mL round-bottom flask, dissolve semicarbazide hydrochloride (1.12 g) and sodium acetate (1.64 g) in 10 mL of water.

-

Scientist's Insight: Sodium acetate acts as a base to neutralize the HCl salt of the semicarbazide, liberating the free base necessary for the condensation reaction. An excess ensures the reaction goes to completion.

-

-

Add 10 mL of ethanol to the flask, followed by acetophenone (1.20 g).

-

Equip the flask with the reflux condenser and magnetic stir bar. Heat the mixture to reflux with gentle stirring for 1-2 hours.

-

Monitor the reaction's progress using Thin-Layer Chromatography (TLC) (e.g., eluent: 3:1 Hexane/Ethyl Acetate). The disappearance of the acetophenone spot indicates completion.

-

After completion, cool the reaction mixture in an ice bath for 30 minutes to induce precipitation of the product.

-

Collect the white solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid precipitate thoroughly with cold water (2 x 15 mL) to remove any remaining salts.

-

Dry the product under vacuum or in a desiccator. The expected yield of acetophenone semicarbazone is typically high (>90%).

Step 2: Hurd-Mori Cyclization to this compound

This is the critical ring-forming step. Careful handling of thionyl chloride is paramount.[3]

Materials & Reagents:

-

Acetophenone semicarbazone (from Step 1, 1.77 g, 10 mmol)

-

Thionyl chloride (SOCl₂) (1.4 mL, ~19 mmol)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask (100 mL) with a dropping funnel

-

Reflux condenser with a gas outlet connected to a scrubber (e.g., NaOH solution)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Setup: In a well-ventilated fume hood, add the dried acetophenone semicarbazone (1.77 g) and 20 mL of anhydrous DCM to a 100 mL round-bottom flask. Equip the flask with a magnetic stir bar, a dropping funnel containing thionyl chloride (1.4 mL), and a reflux condenser.

-

Addition of SOCl₂: Cool the flask in an ice bath to 0°C. Begin stirring the suspension. Add the thionyl chloride dropwise from the dropping funnel over a period of 20-30 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux (~40°C) for 2-4 hours. The reaction mixture will become a clear solution as the starting material is consumed.

-

Work-up: Cool the reaction mixture back to room temperature. Carefully and slowly pour the mixture into a beaker containing 50 mL of crushed ice to quench the excess thionyl chloride.

-

Transfer the quenched mixture to a separatory funnel. Separate the organic (DCM) layer.

-

Wash the organic layer sequentially with:

-

50 mL of saturated sodium bicarbonate solution (to neutralize residual acid; be cautious of CO₂ evolution).

-

50 mL of brine (to aid in phase separation).

-

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude oil or solid is typically purified by column chromatography on silica gel. An eluent system of Hexane/Ethyl Acetate (e.g., starting from 9:1) is effective for isolating the pure this compound.

Characterization

-

Melting Point: The purified product should have a sharp melting point consistent with literature values.

-

¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy will confirm the structure, showing the characteristic phenyl and thiadiazole ring signals.

-

Mass Spectrometry (MS): Will confirm the molecular weight of the final product.

Troubleshooting and Field Insights

| Issue | Possible Cause | Suggested Solution |

| Low Yield in Step 1 | Incomplete reaction or product loss during washing. | Ensure reflux time is adequate (monitor by TLC). Use ice-cold water for washing to minimize solubility losses. |

| Low Yield in Step 2 | Moisture in reagents/glassware. Incomplete reaction. | Use anhydrous solvents and oven-dried glassware. Ensure sufficient reflux time and an adequate excess of thionyl chloride. |

| Dark, Tarry Crude Product | Reaction temperature was too high during SOCl₂ addition. | Maintain strict temperature control (0°C) during the dropwise addition of thionyl chloride. |

| Difficult Purification | Presence of chlorinated or sulfur byproducts. | A thorough aqueous work-up is essential. Ensure the NaHCO₃ wash is sufficient to remove all acidic impurities. |

References

- 1. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. download.e-bookshelf.de [download.e-bookshelf.de]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

"experimental procedure for Pechmann synthesis of thiadiazoles"

Application Note & Protocol: Synthesis of Thiadiazoles

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Clarifying the Synthetic Approach to Thiadiazoles

In the realm of heterocyclic chemistry, precision in naming and methodology is paramount. The query regarding the "Pechmann synthesis of thiadiazoles" necessitates an important clarification. The Pechmann condensation, a name reaction discovered by Hans von Pechmann, is a cornerstone method for the synthesis of coumarins, which involves the acid-catalyzed reaction of a phenol with a β-ketoester[1][2][3]. The mechanism proceeds through transesterification followed by an intramolecular electrophilic attack on the phenol ring, a pathway structurally unsuited for the formation of a thiadiazole nucleus[1][4].

This guide, therefore, pivots to address the underlying objective: the effective synthesis of thiadiazoles. Thiadiazoles, five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms, are significant pharmacophores found in a wide array of therapeutic agents, including antimicrobials, anticancer drugs, and anti-inflammatory agents[5][6][7][8]. This application note provides detailed, field-proven protocols for the synthesis of two major isomers: 1,3,4-thiadiazoles and 1,2,4-thiadiazoles, employing established and reliable methodologies.

Part 1: Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazoles via Thiosemicarbazide Cyclization

This is one of the most common and versatile methods for constructing the 1,3,4-thiadiazole ring. The reaction involves the cyclization of a thiosemicarbazide with a carboxylic acid or its derivative, typically in the presence of a strong acid or dehydrating agent[6][9][10].

Mechanistic Insight

The reaction mechanism initiates with the nucleophilic attack of the terminal nitrogen of the thiosemicarbazide onto the carbonyl carbon of the carboxylic acid. This is followed by a series of proton transfers and a dehydration step to form an acylthiosemicarbazide intermediate. Subsequent intramolecular cyclization, driven by the nucleophilic sulfur atom attacking the carbonyl carbon, and a final dehydration step yield the aromatic 1,3,4-thiadiazole ring[10][11]. The choice of a strong dehydrating agent like phosphorus oxychloride (POCl₃) or concentrated sulfuric acid facilitates the cyclodehydration steps effectively[6][10][12][13].

Experimental Workflow: 1,3,4-Thiadiazole Synthesis

Caption: Workflow for 1,3,4-Thiadiazole Synthesis.

Detailed Protocol: Synthesis of 5-Aryl-1,3,4-thiadiazol-2-amine Derivatives

This protocol is adapted from a general procedure for the synthesis of 1,3,4-thiadiazole derivatives[13].

Materials:

-

Substituted benzoic acid (1.0 eq)

-

Thiosemicarbazide (1.0 eq)

-

Phosphorus oxychloride (POCl₃) ( ~3-4 mL per mmol of acid)

-

50% Sodium hydroxide (NaOH) solution

-

Deionized water

-

Ethanol (for recrystallization)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Ice bath

-

Buchner funnel and filter paper

-

pH paper

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add the desired substituted benzoic acid (e.g., 3.00 mmol).

-

Activation: Under a fume hood, carefully add phosphorus oxychloride (10 mL) to the flask. Stir the mixture at room temperature for 20 minutes. The mixture may become a slurry.

-

Addition of Thiosemicarbazide: Add thiosemicarbazide (3.00 mmol, 1.0 eq) to the mixture in one portion.

-

Reaction: Heat the resulting mixture to 80-90 °C and maintain this temperature for one hour with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Hydrolysis: After one hour, cool the reaction flask in an ice bath. Very carefully and slowly, add deionized water (approx. 40 mL) to the cooled mixture. This step is highly exothermic and will generate HCl gas; ensure it is performed in a well-ventilated fume hood.

-

Intermediate Hydrolysis: Equip the flask with a reflux condenser and heat the aqueous suspension to reflux for 4 hours. This step ensures the complete hydrolysis of any remaining phosphorus oxychloride and intermediates.

-

Precipitation: Cool the mixture to room temperature, then place it in an ice bath. Basify the solution to approximately pH 8 by the slow, dropwise addition of a 50% NaOH solution while stirring. A precipitate should form.

-

Isolation and Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate thoroughly with cold deionized water. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final 5-aryl-1,3,4-thiadiazol-2-amine[13].

Expertise & Experience (Self-Validating System)

-

Why POCl₃? Phosphorus oxychloride serves as both a solvent and a powerful dehydrating agent, efficiently driving the cyclization to completion. Its use often leads to high yields[12][13]. However, it is highly corrosive and reacts violently with water, necessitating careful handling.

-

The Reflux Step: The 4-hour reflux in water after the initial reaction is crucial for hydrolyzing any reactive phosphorus byproducts, ensuring a cleaner product and simplifying the workup[13].

-

pH Control: Careful neutralization to pH 8 is critical. Over-basification can lead to the hydrolysis of amide functionalities or other sensitive groups on the desired product. The formation of a precipitate upon reaching the correct pH is a key indicator of successful product isolation.

Part 2: Synthesis of 3,5-Disubstituted-1,2,4-Thiadiazoles via Oxidative Dimerization of Thioamides

The synthesis of 1,2,4-thiadiazoles is commonly achieved through the oxidative dimerization of primary thioamides. Various oxidizing agents can be employed, with reagents like tetra(n-butyl)ammonium peroxydisulfate (TBAP) offering a simple and efficient protocol[5][14].

Mechanistic Insight

The reaction is believed to proceed via an oxidative N-S bond formation. The oxidizing agent facilitates the dimerization of two thioamide molecules. While the exact mechanism can vary with the oxidant, a plausible pathway involves the formation of a sulfenyl intermediate which is then attacked by the nitrogen of a second thioamide molecule, followed by elimination to form the stable 1,2,4-thiadiazole ring[14][15].

Experimental Workflow: 1,2,4-Thiadiazole Synthesis

Caption: Workflow for 1,2,4-Thiadiazole Synthesis.

Detailed Protocol: Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles using TBAP

This protocol is based on the method developed by Lee et al. for the efficient synthesis of 1,2,4-thiadiazoles[14].

Materials:

-

Substituted primary thioamide (1.0 eq)

-

Tetra(n-butyl)ammonium peroxydisulfate (TBAP) (1.2 eq)

-

Dry Dichloromethane (CH₂Cl₂)

-

Argon (Ar) or Nitrogen (N₂) gas supply

-

Schlenk flask or similar reaction vessel

-

Magnetic stirrer with heating

-

Rotary evaporator

-

Silica gel for column chromatography

-

Appropriate eluent (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

-

Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add the primary thioamide (e.g., 1.0 mmol) and TBAP (1.2 mmol, 812.5 mg).

-

Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen gas three times to ensure an inert atmosphere.

-

Solvent Addition: Add dry dichloromethane (10 mL) to the flask via syringe.

-

Reaction: Heat the solution to 40 °C and stir for the specified time (typically 1-4 hours, monitor by TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate it in vacuo using a rotary evaporator to obtain a pale-brown oily residue.

-

Purification: Dissolve the residue in a minimum amount of dichloromethane (approx. 1.0 mL). Load this solution onto a silica gel column.

-

Chromatography: Perform flash column chromatography using an appropriate eluent system (e.g., gradients of ethyl acetate in hexane) to isolate the pure 3,5-disubstituted-1,2,4-thiadiazole product[14].

Trustworthiness & Field-Proven Insights

-

Why TBAP? TBAP is a stable, solid oxidant that is readily available and easy to handle. It provides a good source of sulfate radicals in organic solvents, leading to clean and reproducible reactions with good to excellent yields[5][14].

-

Inert Atmosphere: While the oxidant is robust, using an inert atmosphere prevents potential side reactions with atmospheric oxygen or moisture, ensuring higher purity and yield.

-

Chromatographic Purification: The protocol is self-validating through the final purification step. Successful separation of the product from unreacted starting material and byproducts via column chromatography, followed by characterization (NMR, MS), confirms the efficacy of the synthesis.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of various thiadiazole derivatives based on literature data.

| Thiadiazole Type | Starting Materials | Key Reagent/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1,3,4-Thiadiazole | Benzoic Acid, Thiosemicarbazide | POCl₃ | POCl₃ (neat) | 80-90 | 1 | 75-90 | [13] |

| 1,3,4-Thiadiazole | Carboxylic Acid, Thiosemicarbazide | H₂SO₄ | H₂SO₄ (neat) | RT - 80 | 2-6 | 60-85 | [6][9] |

| 1,3,4-Thiadiazole | Acyl Hydrazide, Alkyl 2-amino-2-thioxoacetate | p-TSA | Water | 80 | 3 | 87-90 | [16] |

| 1,2,4-Thiadiazole | Thiobenzamide | TBAP | CH₂Cl₂ | 40 | 1-4 | 85-95 | [14] |

| 1,2,4-Thiadiazole | Thioamide | H₂O₂ | Varies | RT | 2-12 | 50-91 | [15][17] |

References

- 1. Pechmann condensation - Wikipedia [en.wikipedia.org]

- 2. Pechmann Condensation [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmedicopublishers.com [pharmedicopublishers.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. jocpr.com [jocpr.com]

- 10. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 11. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 12. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. mdpi.com [mdpi.com]

- 14. tandfonline.com [tandfonline.com]

- 15. Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

Application Note & Protocol: A Streamlined One-Pot Synthesis of 4-Phenyl-1,2,3-Thiadiazole from Acetophenone

Introduction and Significance

The 1,2,3-thiadiazole scaffold is a privileged heterocyclic motif integral to the fields of medicinal chemistry and materials science. Compounds incorporating this ring system exhibit a wide spectrum of biological activities, including potential applications as plant activators and inducers of systemic acquired resistance (SAR)[1]. The synthesis of these valuable molecules, therefore, remains an area of active research.

This application note provides a comprehensive, field-proven protocol for the efficient one-pot synthesis of 4-phenyl-1,2,3-thiadiazole from the readily available starting material, acetophenone. The methodology leverages the principles of the classic Hurd-Mori 1,2,3-thiadiazole synthesis, a robust and reliable method involving the reaction of a hydrazone derivative with thionyl chloride (SOCl₂)[2][3]. By adapting this to a sequential one-pot procedure, we eliminate the need for isolation of the intermediate hydrazone, thereby increasing operational efficiency and reducing solvent waste. This guide is designed for researchers, scientists, and drug development professionals seeking a dependable and well-elucidated pathway to this important molecular scaffold.

Reaction Principle: The Hurd-Mori Cyclization

The synthesis proceeds via a two-stage transformation within a single reaction vessel. The overall process is an acid-catalyzed nucleophilic addition-elimination followed by an electrophilic cyclization.

-

In Situ Hydrazone Formation: Acetophenone first reacts with semicarbazide hydrochloride in the presence of a base (sodium acetate) to form the corresponding acetophenone semicarbazone intermediate. The acid catalysis enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the semicarbazide[4].

-

Thiadiazole Ring Closure: Upon introduction of thionyl chloride (SOCl₂), the semicarbazone undergoes a cyclodehydrosulfurization reaction. This key step, known as the Hurd-Mori reaction, involves the electrophilic attack of the sulfur atom from thionyl chloride onto the hydrazone, leading to the formation of the stable 1,2,3-thiadiazole aromatic ring with the extrusion of sulfur dioxide and hydrogen chloride[3][5].

The entire workflow, from starting materials to the final product, is illustrated in the diagram below.

Caption: One-pot synthesis workflow for 4-phenyl-1,2,3-thiadiazole.

Detailed Experimental Protocol

This protocol outlines the complete, self-validating procedure for the synthesis, purification, and characterization of 4-phenyl-1,2,3-thiadiazole.

Materials and Reagents

Proper preparation and handling of reagents are critical for success and safety. Thionyl chloride, in particular, must be handled with extreme care in a well-ventilated fume hood.

| Reagent/Material | Formula | Mol. Wt. ( g/mol ) | Quantity (per 10 mmol scale) | Properties/Notes |

| Acetophenone | C₈H₈O | 120.15 | 1.20 g (1.21 mL) | Starting ketone |

| Semicarbazide Hydrochloride | CH₆ClN₃O | 111.53 | 1.12 g | Hydrazine source |

| Sodium Acetate (Anhydrous) | C₂H₃NaO₂ | 82.03 | 1.64 g | Base for in situ free semicarbazide generation |

| Ethanol (95%) | C₂H₅OH | 46.07 | 10 mL | Reaction solvent for Stage 1 |

| Deionized Water | H₂O | 18.02 | 10 mL | Reaction solvent for Stage 1 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 20 mL | Reaction solvent for Stage 2 |

| Thionyl Chloride (SOCl₂) | SOCl₂ | 118.97 | 2.26 g (1.4 mL) | Cyclizing agent. Caution: Corrosive, reacts with water.[6] |

| Saturated NaHCO₃ solution | NaHCO₃(aq) | - | ~30 mL | For quenching excess acid |

| Brine | NaCl(aq) | - | ~20 mL | For aqueous wash |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | ~5 g | Drying agent |

Step-by-Step Synthesis Procedure

Stage 1: In Situ Formation of Acetophenone Semicarbazone

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add semicarbazide hydrochloride (1.12 g, 10 mmol) and sodium acetate (1.64 g, 20 mmol).

-

Add deionized water (10 mL) and stir until the solids are mostly dissolved.

-

In a separate beaker, prepare a solution of acetophenone (1.20 g, 10 mmol) in ethanol (10 mL).

-

Add the acetophenone solution to the flask. The mixture will become cloudy.

-

Heat the reaction mixture to reflux and maintain for 1-2 hours. The progress can be monitored by Thin-Layer Chromatography (TLC) until the acetophenone spot has been consumed.

-

After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature. Do not isolate the solid intermediate.

Stage 2: Hurd-Mori Cyclization to 4-Phenyl-1,2,3-thiadiazole

-

WORK IN A FUME HOOD. To the flask containing the crude semicarbazone mixture, add dichloromethane (20 mL).

-

Place the flask in an ice-water bath and cool the suspension to 0-5 °C with vigorous stirring. This cooling is critical to control the exothermic reaction with thionyl chloride.

-

Slowly add thionyl chloride (1.4 mL, 19 mmol) dropwise to the cooled suspension over 10-15 minutes using a syringe or dropping funnel. Gas evolution (HCl, SO₂) will be observed. Caution: Thionyl chloride is corrosive and reacts violently with water[3][6].

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

Work-up and Purification

-

Cool the reaction mixture again in an ice bath and carefully quench the reaction by slowly adding saturated sodium bicarbonate (NaHCO₃) solution until gas evolution ceases. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 15 mL).

-

Combine all organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford 4-phenyl-1,2,3-thiadiazole as a crystalline solid.

Product Characterization

The identity and purity of the synthesized 4-phenyl-1,2,3-thiadiazole can be confirmed using standard spectroscopic techniques. Expected data are summarized below.

| Technique | Expected Observations for 4-Phenyl-1,2,3-thiadiazole |

| Appearance | Solid[7] |

| Melting Point | 77-78 °C[7] |

| ¹H NMR | The spectrum is expected to show signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the five protons of the phenyl group and the single proton on the thiadiazole ring[7][8]. |

| ¹³C NMR | Expected signals include those for the carbons of the phenyl ring (δ 120-140 ppm) and the two distinct carbons of the thiadiazole ring at a lower field[7][8]. |

| FT-IR (cm⁻¹) | Characteristic absorption bands are expected for aromatic C-H stretching (~3100-3000 cm⁻¹), C=C and C=N stretching in the aromatic and thiadiazole rings (~1600-1400 cm⁻¹), and C-S stretching vibrations[7][8]. |

| Mass Spec. (MS) | The molecular ion (M⁺) peak is expected at m/z = 162.21, corresponding to the molecular formula C₈H₆N₂S[7][8]. |

Conclusion

The Hurd-Mori reaction provides a robust and high-yielding method for the synthesis of 4-phenyl-1,2,3-thiadiazole[3]. This application note details a streamlined one-pot adaptation that enhances the efficiency and practicality of the synthesis by avoiding the isolation of the semicarbazone intermediate. The protocol is straightforward, utilizes readily available starting materials, and proceeds under generally mild conditions, making it a valuable tool for medicinal chemists and researchers in drug discovery and development[3]. The methodologies and characterization data presented herein serve as a comprehensive and practical guide for the successful implementation of this important chemical transformation.

References

- 1. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]